Amlodipine mesylate monohydrate
Overview
Description
Amlodipine mesylate monohydrate: is a calcium channel blocker used primarily in the treatment of hypertension and angina. It belongs to the dihydropyridine class of calcium channel blockers, which are known for their selectivity for peripheral blood vessels. This compound is a salt form of amlodipine, which enhances its solubility and stability, making it more effective for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of amlodipine mesylate monohydrate involves the reaction of amlodipine base with methanesulfonic acid in the presence of water. The process typically includes dissolving amlodipine base in a water-containing solvent, followed by the addition of methanesulfonic acid. The reaction mixture is then subjected to crystallization to obtain the monohydrate form .
Industrial Production Methods: Industrial production of this compound focuses on achieving high purity, good fluidity, and compressibility. This is essential for direct tableting processes using high-speed tablet presses. The granularity of the crystals is controlled to ensure uniformity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Amlodipine mesylate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of inactive pyrimidine metabolites.
Reduction: Though less common, reduction reactions can alter the structure of the compound.
Substitution: This reaction can occur at the aminoethoxy or chlorophenyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions often involve nucleophilic reagents under mild to moderate temperatures
Major Products: The major products formed from these reactions are typically inactive metabolites or modified versions of the original compound, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, amlodipine mesylate monohydrate is studied for its unique properties as a calcium channel blocker. Researchers explore its interactions with other compounds and its potential for developing new pharmaceuticals .
Biology: Biologically, this compound is significant for its role in modulating calcium ion influx in vascular smooth muscle and cardiac muscle cells. This makes it a valuable tool for studying cardiovascular physiology and pathophysiology .
Medicine: Medically, this compound is widely used to manage hypertension and angina. Its ability to enhance nitric oxide production and act as an antioxidant further broadens its therapeutic applications .
Industry: In the pharmaceutical industry, this compound is crucial for the production of antihypertensive medications. Its stability and solubility make it a preferred choice for formulating oral tablets .
Mechanism of Action
Amlodipine mesylate monohydrate works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition occurs through the blockade of voltage-sensitive calcium channels, leading to vasodilation and reduced blood pressure. The compound also increases myocardial oxygen delivery, which is beneficial for patients with angina .
Comparison with Similar Compounds
- Amlodipine besylate
- Nifedipine
- Felodipine
- Lercanidipine
Comparison: Amlodipine mesylate monohydrate is unique due to its high solubility and stability compared to other salt forms like amlodipine besylate. It also has a longer duration of action and fewer side effects, making it a preferred choice for long-term management of hypertension and angina .
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.CH4O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOIMCQWJLZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440358-84-9 | |
Record name | Amlodipine mesylate monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440358-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine mesylate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440358849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMLODIPINE MESYLATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAS0DJC51V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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